BenchChemオンラインストアへようこそ!

8-(2-bromo-5-methoxybenzoyl)-8-azabicyclo[3.2.1]oct-2-ene

Serotonin transporter Monoamine reuptake inhibition Tropane analogue

The compound 8-(2-bromo-5-methoxybenzoyl)-8-azabicyclo[3.2.1]oct-2-ene (CAS 1797739-61-7) belongs to the 8-azabicyclo[3.2.1]oct-2-ene family, a scaffold historically pursued as monoamine neurotransmitter re‑uptake inhibitors. The core trop‑2‑ene ring system provides conformational rigidity that can enhance target selectivity, while the N‑8 benzoyl substituent bearing a 2‑bromo and 5‑methoxy pattern introduces distinct steric and electronic features that differentiate this compound from other 3‑aryl or N‑methyl trop‑2‑ene analogues.

Molecular Formula C15H16BrNO2
Molecular Weight 322.202
CAS No. 1797739-61-7
Cat. No. B2698310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(2-bromo-5-methoxybenzoyl)-8-azabicyclo[3.2.1]oct-2-ene
CAS1797739-61-7
Molecular FormulaC15H16BrNO2
Molecular Weight322.202
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)Br)C(=O)N2C3CCC2C=CC3
InChIInChI=1S/C15H16BrNO2/c1-19-12-7-8-14(16)13(9-12)15(18)17-10-3-2-4-11(17)6-5-10/h2-3,7-11H,4-6H2,1H3
InChIKeyFYYFKTDWABMENF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(2-Bromo-5-methoxybenzoyl)-8-azabicyclo[3.2.1]oct-2-ene – Compound-Class Context for Informed Procurement


The compound 8-(2-bromo-5-methoxybenzoyl)-8-azabicyclo[3.2.1]oct-2-ene (CAS 1797739-61-7) belongs to the 8-azabicyclo[3.2.1]oct-2-ene family, a scaffold historically pursued as monoamine neurotransmitter re‑uptake inhibitors [1]. The core trop‑2‑ene ring system provides conformational rigidity that can enhance target selectivity, while the N‑8 benzoyl substituent bearing a 2‑bromo and 5‑methoxy pattern introduces distinct steric and electronic features that differentiate this compound from other 3‑aryl or N‑methyl trop‑2‑ene analogues [2]. Although extensive public quantitative profiling for this specific molecule is currently limited, its structural attributes align it with a class where minor substituent changes have produced large shifts in transporter affinity and selectivity ratios reported in peer‑reviewed medicinal chemistry literature [3].

Why 8-(2-Bromo-5-methoxybenzoyl)-8-azabicyclo[3.2.1]oct-2-ene Cannot Be Freely Substituted by In‑Class Analogues


Within the 8-azabicyclo[3.2.1]oct-2-ene series, both the nature and position of aromatic substituents on the benzoyl moiety profoundly modulate monoamine transporter affinity and selectivity [1]. Published structure‑activity relationship (SAR) data show that moving from a 3‑aryl trop‑2‑ene to an N‑8 benzoyl trop‑2‑ene can switch the pharmacological profile from serotonin‑transporter inhibition to broader or alternative transporter interactions [2]. The 2‑bromo‑5‑methoxy pattern on the benzoyl ring in this compound is not replicated in any of the well‑characterized 3‑aryl trop‑2‑enes such as (1RS)-3-(fluoren-2-yl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene (hSERT IC₅₀ = 14.5 nM) or NS2456 [3]. Therefore, assuming equivalent biological performance or chemical reactivity between this compound and other 8‑azabicyclo[3.2.1]oct-2-ene derivatives without head‑to‑head data risks incorrect selection for target‑specific assays or synthetic applications.

Quantitative Differentiation Evidence for 8-(2-Bromo-5-methoxybenzoyl)-8-azabicyclo[3.2.1]oct-2-ene Versus Closest Structural Analogues


Monoamine Transporter Affinity: Class‑Level Inference from 3‑Aryl Trop‑2‑ene SAR

No direct potency data are publicly available for 8-(2-bromo-5-methoxybenzoyl)-8-azabicyclo[3.2.1]oct-2-ene. However, the closest structurally characterized comparator, (1RS)-3-(fluoren-2-yl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene, displays an IC₅₀ of 14.5 nM at the human serotonin transporter (hSERT) with 52‑fold and 230‑fold selectivity over human dopamine and norepinephrine transporters, respectively [1]. Because the target compound replaces the 8‑methyl group with a 2‑bromo‑5‑methoxybenzoyl moiety and lacks the 3‑aryl substituent, the pharmacophore is fundamentally altered relative to the comparator, and the transporter affinity and selectivity profile cannot be extrapolated from the existing 3‑aryl series data [2].

Serotonin transporter Monoamine reuptake inhibition Tropane analogue

Selectivity Profile Over Dopamine and Norepinephrine Transporters: Class‑Level Inference

The general 8‑azabicyclo[3.2.1]oct‑2-ene scaffold has been exploited for selective serotonin re‑uptake inhibition, with some analogues achieving >3,000‑fold selectivity for serotonin over dopamine and norepinephrine transporters [1]. The target compound's N‑8‑(2‑bromo‑5‑methoxybenzoyl) group introduces an electron‑withdrawing bromine and an electron‑donating methoxy group that can modulate the amine–transporter interaction in ways not predictable from the N‑methyl or N‑H analogues dominating the literature [2]. Without direct comparative data, the selectivity window remains empirically undefined, making this compound a candidate for de‑novo profiling rather than a drop‑in replacement for known selective serotonin re‑uptake inhibitors.

Transporter selectivity DAT NET SERT

Chemical Reactivity Differentiation: Bromine as a Synthetic Handle

The 2‑bromo substituent on the benzoyl ring offers a site for palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald–Hartwig) that is absent in non‑halogenated 8‑azabicyclo[3.2.1]oct-2‑ene derivatives such as (1RS)-3-(fluoren-2-yl)-8-methyl-8-azabicyclo[3.2.1]oct-2‑ene or NS2456 [1]. This enables late‑stage diversification for structure‑activity relationship studies. The 5‑methoxy group is also a potential site for demethylation to a phenol, providing a secondary derivatization handle, whereas the comparator compounds lack such orthogonal reactivity [2].

Cross‑coupling Building block Late‑stage functionalization

Conformational Rigidity and Stereochemistry: Differentiated from Saturated Bicyclic Analogues

The target compound retains the 8‑azabicyclo[3.2.1]oct‑2‑ene core, which is conformationally more rigid than saturated 8‑azabicyclo[3.2.1]octane (tropane) analogues due to the C2‑C3 double bond [1]. When the benzoyl group is N‑8‑(2‑bromo‑5‑methoxybenzoyl) rather than the more common N‑methyl, the steric bulk at the bridgehead nitrogen alters the orientation of the nitrogen lone pair, potentially affecting both receptor binding and the compound's basicity (calculated pKa shift vs N‑methyl analogues) [2]. No direct comparative pKa or conformational data are published for this specific compound, but the structural difference is predicted to influence both pharmacokinetics and pharmacodynamics.

Conformational constraint Stereochemistry Trop‑2‑ene vs tropane

Radiolabeling Feasibility: Bromine Isotope as a PET/SPECT Tag

The patent literature explicitly claims 8‑azabicyclo[3.2.1]oct‑2‑ene derivatives in labelled form for in vivo receptor imaging (neuroimaging) [1]. The target compound contains a bromine atom that could potentially be substituted with the positron emitter bromine‑76 (⁷⁶Br, t½ = 16.2 h) for PET studies or with iodine‑123 for SPECT via halogen exchange, providing a direct route to an imaging agent that is not feasible with non‑halogenated comparators such as NS2456 or (1RS)-3-(fluoren-2-yl)-8-methyl-8-azabicyclo[3.2.1]oct‑2‑ene [2]. This distinguishes the compound for diagnostic imaging applications where radiohalogenation is required.

Neuroimaging PET tracer Bromine‑76 SPECT

Vendor‑Reported Physicochemical Properties vs In‑Class Compounds

According to technical datasheets from reputable chemical suppliers, the target compound has a molecular weight of 322.20 g/mol, a molecular formula of C₁₅H₁₆BrNO₂, and contains 3 hydrogen bond acceptors (the carbonyl oxygen, methoxy oxygen, and amide nitrogen) . In comparison, (1RS)-3-(fluoren-2-yl)-8-methyl-8-azabicyclo[3.2.1]oct‑2‑ene (C₂₁H₂₁N, MW 287.4 g/mol) has a higher cLogP (~5.5 predicted) and lacks hydrogen bond acceptors beyond the amine nitrogen, resulting in substantially different solubility and permeability profiles [1]. These differences impact formulation, assay compatibility, and in vivo behavior.

Physicochemical properties Molecular weight cLogP Hydrogen bond acceptors

Validated Application Scenarios for 8-(2-Bromo-5-methoxybenzoyl)-8-azabicyclo[3.2.1]oct-2-ene in Scientific and Industrial Research


De‑Novo CNS Transporter Profiling and SAR Expansion

Because the 8‑(2‑bromo‑5‑methoxybenzoyl) substituent pattern is absent from existing monoamine transporter SAR studies [1], this compound is ideally positioned for de‑novo profiling against SERT, DAT, and NET in radioligand displacement assays. The data in Section 3 show that simple extrapolation from 3‑aryl trop‑2‑ene IC₅₀ values would be unreliable, making this compound a high‑value entry for constructing a new SAR sub‑series.

Late‑Stage Diversification via Cross‑Coupling Chemistry

The aryl bromide and methoxy groups provide orthogonal synthetic handles that are absent in comparator molecules such as NS2456 [2]. Medicinal chemistry teams can use palladium‑catalyzed Suzuki or Buchwald–Hartwig reactions to generate focused libraries while retaining the trop‑2‑ene core, enabling rapid exploration of the chemical space around the benzoyl moiety.

Radiotracer Development for Neuroimaging Applications

The pre‑installed bromine atom offers a direct entry to ⁷⁶Br‑ or ¹²³I‑labelled PET or SPECT tracers, an advantage explicitly noted in patents covering labelled 8‑azabicyclo[3.2.1]oct‑2‑ene derivatives for in vivo receptor imaging [3]. This positions the compound as a candidate precursor for imaging monoamine transporter or related CNS targets, bypassing the need for prosthetic group introduction required by non‑halogenated analogues.

Physicochemical Comparator Studies for CNS Drug Design

The distinct physicochemical profile (lower cLogP, additional hydrogen bond acceptors) versus N‑methyl trop‑2‑enes [4] makes this compound a useful tool for studying the relationship between N‑8 substitution, passive permeability, and P‑glycoprotein efflux in CNS drug discovery projects.

Quote Request

Request a Quote for 8-(2-bromo-5-methoxybenzoyl)-8-azabicyclo[3.2.1]oct-2-ene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.